1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone
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Overview
Description
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone is a compound that features a trifluoromethyl group, a hydroxy group, and an indazole ring. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and unique structural features .
Preparation Methods
The synthesis of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable indazole derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain receptors or enzymes, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-phenylethanone can be compared with other compounds featuring trifluoromethyl groups or indazole rings. Similar compounds include:
3-trifluoromethyl-1,2,4-triazoles: Known for their biological activities and used in various pharmaceutical applications.
Trifluoromethylated indoles: These compounds also exhibit significant biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry
Properties
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)15(23)12-8-4-5-9-13(12)20-21(15)14(22)10-11-6-2-1-3-7-11/h1-3,6-7,12,23H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKROSLURNUKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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